molecular formula C15H16BrNO3S B7454001 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide

4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B7454001
M. Wt: 370.3 g/mol
InChI Key: ASZWPPBTWDLBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide, also known as Bromo-MBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the sulfonamide class of organic compounds and is widely used in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide involves its ability to bind to enzymes and inhibit their activity. Specifically, it has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition results in a decrease in intraocular pressure, making it a potential treatment for glaucoma.
Biochemical and physiological effects:
4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its high purity and stability. It can be synthesized in large quantities and is readily available for use in various assays. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several potential future directions for research on 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide. One area of interest is its potential as a treatment for glaucoma, as it has been shown to decrease intraocular pressure. Additionally, research could focus on its potential as a chemotherapeutic agent for various types of cancer. Further studies could also investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Overall, 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide has significant potential for further research and development in various fields.

Synthesis Methods

The synthesis of 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base. The reaction results in the formation of the desired product, 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide. This synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, which has implications in the treatment of glaucoma and other diseases. Additionally, 4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have anticancer properties and has potential as a chemotherapeutic agent.

properties

IUPAC Name

4-bromo-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-10-9-15(11(2)8-14(10)16)21(18,19)17-12-4-6-13(20-3)7-5-12/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZWPPBTWDLBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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